

# DS-1558: A Novel GPR40 Agonist for Glucose-Stimulated Insulin Secretion

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## Compound of Interest

Compound Name: DS-1558

Cat. No.: B15570429

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## Abstract

**DS-1558** is a potent and orally bioavailable small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). Predominantly expressed in pancreatic  $\beta$ -cells, GPR40 activation leads to a glucose-dependent increase in insulin secretion, positioning it as a promising therapeutic target for type 2 diabetes with a potentially low risk of hypoglycemia. This technical guide provides a comprehensive overview of the preclinical data available for **DS-1558**, focusing on its mechanism of action, its effects on glucose-stimulated insulin secretion (GSIS), and its synergistic potential with other antidiabetic agents. Detailed summaries of quantitative data are presented in tabular format, and key signaling pathways and experimental workflows are visualized through diagrams. Information on clinical trials is not publicly available at this time.

## Introduction to DS-1558 and GPR40

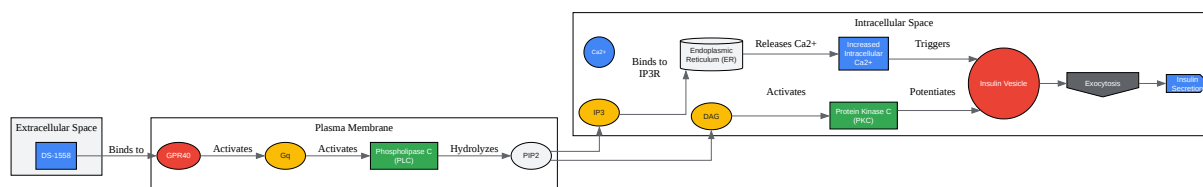
G protein-coupled receptor 40 (GPR40) is a Gq-coupled receptor that is activated by medium and long-chain free fatty acids.[1] Its activation in pancreatic  $\beta$ -cells enhances glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism of action makes GPR40 agonists an attractive therapeutic strategy for type 2 diabetes, as they are expected to stimulate insulin release only in the presence of high blood glucose, thereby minimizing the risk of hypoglycemia.[2]

**DS-1558**, with the chemical name (3S)-3-ethoxy-3-(4-{[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]oxy}phenyl)propanoic acid, is a novel, potent, and selective GPR40 agonist developed by Daiichi Sankyo.[2] Preclinical studies have demonstrated its efficacy in improving glucose tolerance and augmenting insulin secretion in animal models of insulin resistance and diabetes.[1]

## Mechanism of Action: GPR40 Signaling Pathway

As a GPR40 agonist, **DS-1558** mimics the action of endogenous free fatty acids on pancreatic  $\beta$ -cells. The binding of **DS-1558** to GPR40 initiates a signaling cascade that potentiates insulin secretion in a glucose-dependent manner.

### Signaling Pathway Diagram



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Caption: GPR40 signaling pathway activated by **DS-1558** in pancreatic  $\beta$ -cells.

## Preclinical Efficacy of DS-1558

The preclinical efficacy of **DS-1558** has been evaluated in various in vitro and in vivo models, demonstrating its ability to enhance GSIS and improve glucose homeostasis.

## In Vitro Studies in Isolated Pancreatic Islets

Studies using isolated pancreatic islets from both wild-type and GPR40 knock-out mice have confirmed that the effects of **DS-1558** on GSIS are mediated through GPR40.[\[1\]](#)

Table 1: Effect of **DS-1558** on Glucose-Stimulated Insulin Secretion in Isolated Mouse Islets

Animal Model	Treatment	Glucose Concentration	Outcome	Reference
Wild-type mice	DS-1558	High	Enhanced insulin secretion	<a href="#">[1]</a>

| GPR40 knock-out mice | **DS-1558** | High | No enhancement of insulin secretion |[\[1\]](#) |

## In Vivo Studies in Rodent Models of Diabetes and Insulin Resistance

Oral administration of **DS-1558** has been shown to significantly improve glucose tolerance and increase insulin secretion in rodent models of insulin resistance and type 2 diabetes.

Table 2: Effect of Oral **DS-1558** Administration on Glucose Tolerance and Insulin Secretion in Zucker Fatty Rats

Dose of DS-1558 (mg/kg)	Outcome on Hyperglycemia during OGTT	Outcome on Insulin Secretion during OGTT	Reference
0.03	Significant improvement	Significant increase	<a href="#">[1]</a>
0.1	Significant improvement	Significant increase	<a href="#">[1]</a>

| 0.3 | Significant improvement | Significant increase |[\[1\]](#) |

## Synergy with GLP-1 Receptor Agonists

**DS-1558** has demonstrated synergistic effects when combined with glucagon-like peptide-1 (GLP-1) receptor agonists, suggesting a potential for combination therapy in the treatment of type 2 diabetes.

Table 3: Potentiation of GLP-1 Mediated Effects by **DS-1558**

Animal Model	Combination Treatment	Outcome	Reference
Normal Sprague Dawley rats	DS-1558 + GLP-1	Potentiated maximum insulinogenic effects of GLP-1	<a href="#">[1]</a>

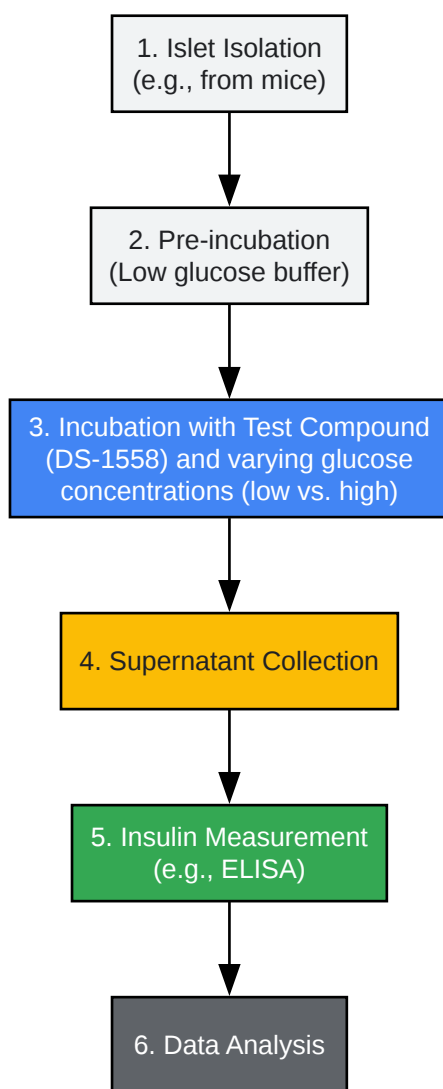
| Diabetic db/db mice | **DS-1558** (3mg/kg) + Exendin-4 | Markedly potentiated glucose-lowering effects of Exendin-4 [\[1\]](#) |

## Experimental Protocols

The following sections describe generalized protocols for the key experiments cited. Specific parameters for the **DS-1558** studies are not fully detailed in the public literature.

### Isolated Pancreatic Islet Insulin Secretion Assay

This assay is used to assess the direct effect of compounds on insulin secretion from pancreatic islets in response to varying glucose concentrations.

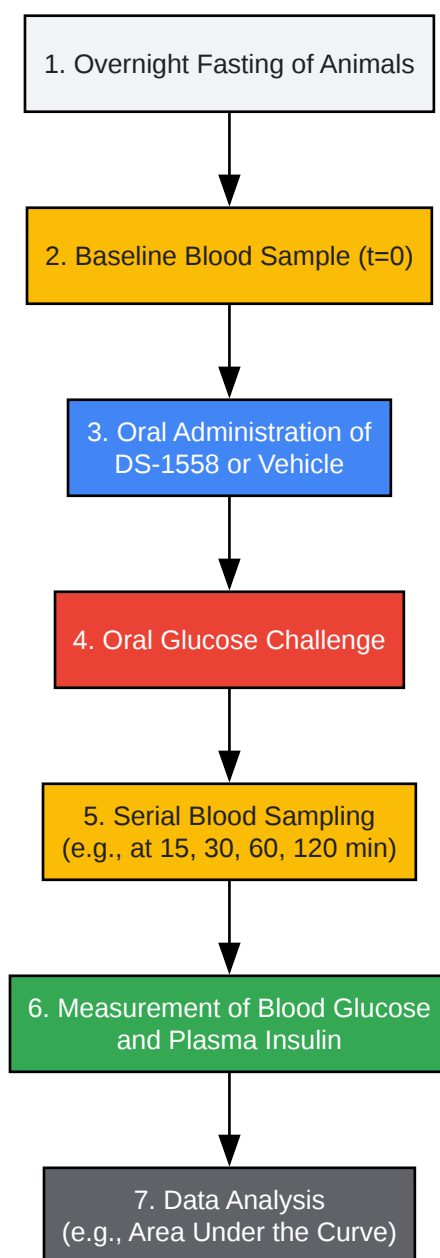


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Caption: General workflow for an isolated pancreatic islet insulin secretion assay.

## Oral Glucose Tolerance Test (OGTT) in Rodents

The OGTT is a standard *in vivo* method to evaluate glucose metabolism and the effect of a test compound on glucose clearance and insulin response.



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Caption: General workflow for an Oral Glucose Tolerance Test (OGTT) in rodents.

## Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials for **DS-1558**. Searches of clinical trial registries and publicly available information from Daiichi Sankyo's pipeline have not yielded any results for this compound.

## Conclusion

**DS-1558** is a potent and selective GPR40 agonist that has demonstrated promising preclinical efficacy in enhancing glucose-stimulated insulin secretion and improving glucose tolerance in animal models. Its glucose-dependent mechanism of action suggests a low risk of hypoglycemia, a significant advantage over some existing diabetes therapies. Furthermore, its synergistic effects with GLP-1 receptor agonists open up possibilities for effective combination treatments. While the lack of publicly available clinical trial data makes it difficult to assess its current development status, the preclinical profile of **DS-1558** highlights the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes. Further research and clinical evaluation would be necessary to determine its safety and efficacy in humans.

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## References

- 1. Measuring dynamic hormone release from pancreatic islets using perfusion assay [protocols.io]
- 2. Discovery of DS-1558: A Potent and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
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